N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide
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Overview
Description
N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide is an organic compound with the chemical formula C18H31N3O2 and a molecular weight of 321.46 g/mol This compound appears as a white to light yellow solid and is soluble in organic solvents such as ethanol, dimethyl ether, and chloroform, but only slightly soluble in water .
Scientific Research Applications
N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum . These localizations can influence its interactions with enzymes and other biomolecules, impacting overall cellular function .
Preparation Methods
The synthesis of N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide typically involves the following steps :
Reaction of 3,5-diethylaminomethylphenol with hydrochloric acid: This step produces 3,5-diethylaminomethylphenol hydrochloride.
Reaction of 3,5-diethylaminomethylphenol hydrochloride with acetyl chloride: This step results in the formation of this compound.
In industrial settings, the production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide can be compared with other similar compounds, such as :
Amodiaquine: A compound with similar structural features but different biological activities.
Mannich bases: Other Mannich bases with different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of diethylamino and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[3,5-bis(diethylaminomethyl)-4-hydroxyphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-6-20(7-2)12-15-10-17(19-14(5)22)11-16(18(15)23)13-21(8-3)9-4/h10-11,23H,6-9,12-13H2,1-5H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXOUJKPLMZXRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747169 |
Source
|
Record name | N-{3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81080-09-3 |
Source
|
Record name | N-{3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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